3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine
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Overview
Description
3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl-substituted pyridazine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative and an appropriate leaving group.
Attachment of the Pyridazine Ring: The pyridazine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridazine and a suitable palladium catalyst.
Final Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridazine or thiazole rings using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, palladium catalysts, base or acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: This compound shares the cyclopropyl group and has similar synthetic routes.
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: This compound also contains a cyclopropyl group and a trifluoromethyl-substituted ring.
Uniqueness
3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is unique due to its combination of a thiazole ring, a trifluoromethyl-substituted pyridazine ring, and a piperazine moiety
Properties
IUPAC Name |
2-cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5S/c17-16(18,19)13-3-4-14(22-21-13)24-7-5-23(6-8-24)9-12-10-25-15(20-12)11-1-2-11/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCRKMNJWQUIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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